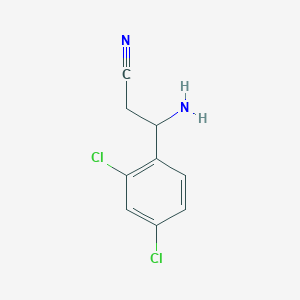![molecular formula C9H10F4N2 B13058333 (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using photoredox catalysis, where visible light drives the reaction . The reaction conditions often include the use of ruthenium or iridium complexes as catalysts, along with organic dyes like eosin Y .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, utilizing readily available starting materials such as trifluoroacetimidoyl chlorides and hydrazine hydrate . These methods are designed to be efficient and scalable, providing moderate to good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness: Compared to these similar compounds, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine possesses an ethane-1,2-diamine moiety, which provides additional sites for chemical modification and interaction with biological targets. This makes it more versatile for applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2/t7-/m0/s1 |
InChI Key |
IHHNLURTBDNCKE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
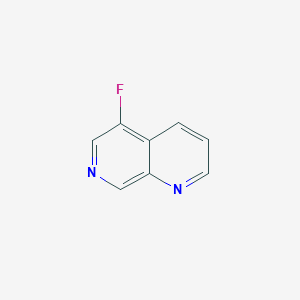
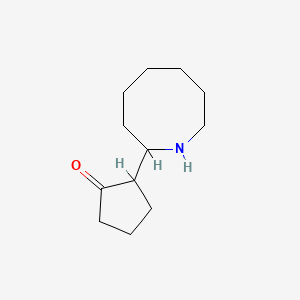
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)

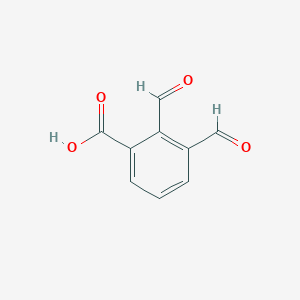
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
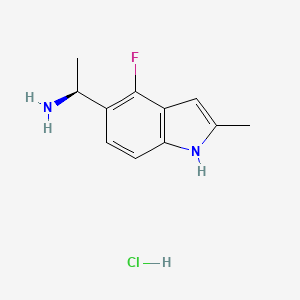
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
